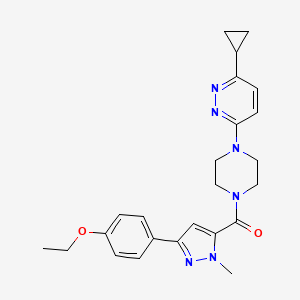

![molecular formula C8H9N5O2 B2688552 1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide CAS No. 149083-60-3](/img/structure/B2688552.png)

1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

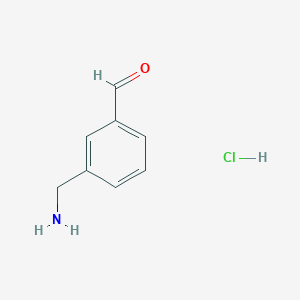

“1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide” is a compound with the IUPAC name 2-{2-[imino(2-pyridinyl)methyl]hydrazino}-2-oxoacetamide . It has a molecular weight of 207.19 .

Molecular Structure Analysis

The compound has the molecular formula C8H9N5O2 . The InChI code for the compound is 1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H, (H2,9,12)(H2,10,14)(H,13,15) .Physical And Chemical Properties Analysis

“1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide” is a solid substance . It has a molecular weight of 207.19 . The InChI code for the compound is 1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H, (H2,9,12)(H2,10,14)(H,13,15) .Aplicaciones Científicas De Investigación

Reactions with Pyridine N-oxides and Derivatives

Research on reactions involving pyridine N-oxides and pyrazine di-N-oxides with formamide has shown that carbamoylation primarily occurs at the aromatic ring, resulting in the loss of the N-oxide oxygen atom. This process leads to the formation of 2- and 4-pyrimidinyl derivatives in certain conditions, illustrating the compound's role in synthesizing polycyclic N-hetero compounds (Hirota, Namba, & Sasaki, 1987).

Synthesis of V-triazolo(4,5-d)pyrimidines

The compound has been used in the synthesis of V-triazolo(4,5-d)pyrimidines, demonstrating its utility in creating 2-benzyl-V-triazolo derivatives through a series of reactions involving benzyl chloride, hydrazine hydrate, and various other agents. This process underscores its significance in preparing compounds with potential biological activities (Albert & Thacker, 1972).

Development of Pyrimido and Pyrazolo Derivatives

The reduction and subsequent reactions of specific compounds with formamide have led to the synthesis of pyrimido[5,4-b]quinuclidine derivatives and 7-hydroxypyrazolo[4,3-b]quinuclidine, showcasing the compound's role in developing novel heterocyclic compounds with potential for further chemical and pharmacological exploration (Vorob'eva, Mikhlina, Turchin, & Yakhontov, 1983).

Antimicrobial Thienopyridine, Pyrazolopyridine, and Pyridothienopyrimidine Derivatives

The synthesis and evaluation of new thienopyridine, pyrazolopyridine, and pyridothienopyrimidine derivatives have been reported. These compounds were obtained through S-alkylation followed by cyclization in a basic medium or reaction with formamide. Their structural determination was achieved through elemental analysis and spectral data, contributing to the search for new antimicrobial agents (Rateb, Abdelaziz, & Zohdi, 2011).

Highly Regioselective Carbamoylation

A study demonstrated the use of hydrazinecarboxamides as a new class of carbamoylating agents through a dehydrazinative Minisci reaction. This process enabled the highly regioselective carbamoylation of electron-deficient nitrogen heteroarenes, including pyridine and quinoline, with hydrazinecarboxamide hydrochlorides. The results offer a novel pathway for the synthesis of nitrogen-heteroaryl carboxamides, highlighting the compound's versatility in organic synthesis (He, Huang, & Tian, 2017).

Safety and Hazards

The compound is classified under the GHS07 category. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

N'-[(Z)-[amino(pyridin-2-yl)methylidene]amino]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H,(H2,9,12)(H2,10,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDTXMRVTTUPKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NNC(=O)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/NC(=O)C(=O)N)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

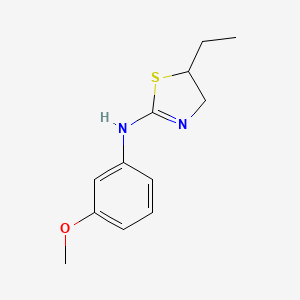

![2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2688475.png)

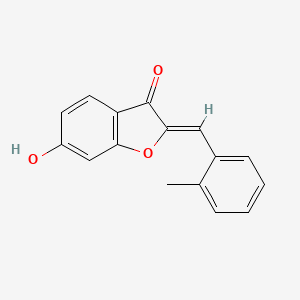

![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)

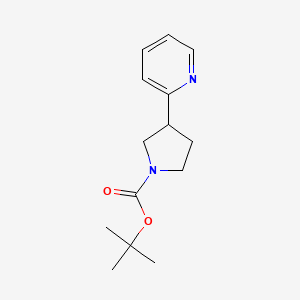

![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)

![2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate](/img/structure/B2688481.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2688483.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate](/img/structure/B2688484.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)

![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)